Bimatoprost isopropyl ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,16-17,19,21-25,27-29H,4,9,12-15,18H2,1-2H3/b8-3-,17-16+/t21-,22-,23-,24+,25-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZRPRSJSQLFBO-DYZSFVSISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@@H](CCC2=CC=CC=C2)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Derivatization Methodologies
Synthetic Pathways for Prostaglandin (B15479496) F2α Isopropyl Esters
The synthesis of PGF2α analogs, including bimatoprost (B1667075) and latanoprost (B1674536), has traditionally relied on variations of the Corey method. google.comresearchgate.net This approach involves the sequential attachment of the upper and lower side chains to a commercially available (-)-Corey aldehyde/lactone derivative. google.comresearchgate.net More convergent synthetic strategies have also been developed to improve efficiency. google.com
One such convergent approach for synthesizing travoprost (B1681362) and bimatoprost utilizes a Julia-Lythgoe olefination of a structurally advanced phenylsulfone with an enantiomerically pure aldehyde ω-chain synthon. google.com This strategy allows for the production of a series of high-purity prostaglandin analogs from a common intermediate. google.com
Another key transformation in the synthesis of prostaglandin analogs is esterification. For instance, latanoprost is an isopropyl ester prodrug of PGF2α, which enhances its lipophilicity and absorption. researchgate.net Similarly, travoprost and tafluprost (B1681877) are also isopropyl ester prodrugs. encyclopedia.pub The isopropyl group can serve as a protecting group for the carboxylic acid during synthesis and can also be an integral part of the final molecule, as seen in travoprost. google.com
The synthesis of bimatoprost has been achieved in as few as seven or eight steps, employing an organocatalytic aldol (B89426) reaction to create a key bicyclic enal intermediate. researchgate.netresearchgate.net This intermediate is then elaborated to attach the required side chains. researchgate.netresearchgate.net The use of a crystalline lactone in this process helps to ensure high enantiomeric purity (>99% ee). researchgate.netresearchgate.net
Enantioselective Synthesis and Stereochemical Control in Bimatoprost Isopropyl Ester Production
Achieving the correct stereochemistry is paramount in the synthesis of prostaglandin analogs, as the biological activity is highly dependent on the spatial arrangement of the functional groups. Enantioselective synthesis aims to produce a single desired enantiomer, avoiding the formation of inactive or potentially harmful stereoisomers.
A key strategy for stereochemical control is the use of chiral starting materials, such as the (-)-Corey aldehyde/lactone. google.comresearchgate.net Organocatalysis has also emerged as a powerful tool. For example, an aldol cascade reaction using proline as an organocatalyst can create a bicyclic enal intermediate with high enantiomeric excess (98% ee). researchgate.net
Another approach involves the use of biocatalysis. A chemoenzymatic synthesis of bimatoprost and latanoprost has been developed that utilizes enzymes from the yeast Pichia anomala. researchgate.net This one-pot, three-enzyme reaction replaces several synthetic steps, including a stereoselective ketone reduction, to establish the correct stereochemistry. researchgate.net
Furthermore, reagent-controlled reductions, such as the use of (-)-diisopinocamphenyl chloroborane (B76620) (DIP-Cl), can be employed for the diastereoselective reduction of ketone moieties. oup.com The stereochemical configuration of the final product is critical, as different isomers can have vastly different biological activities.
Characterization of Isomeric Forms and Impurities (e.g., 15(R)-17-phenyl trinor Prostaglandin F2α isopropyl ester)
The manufacturing process of prostaglandin analogs can lead to the formation of various isomers and impurities that must be carefully identified and controlled. One notable impurity is the 15(R)-epimer of the active substance. researchgate.net
15(R)-17-phenyl trinor Prostaglandin F2α isopropyl ester is a latanoprost-related isomer that contains a double bond at the 13,14 position and an inverted (β) hydroxyl group at the C-15 position. medchemexpress.comcaymanchem.com This compound is a potential impurity in commercial preparations of latanoprost. medchemexpress.comcaymanchem.com The free acid form of this 15(R)-isomer has a significantly lower affinity for the FP receptor compared to the corresponding 15(S)-isomer, with IC50 values of 30 nM and 0.71 nM, respectively, in a cat iris sphincter muscle binding assay. medchemexpress.comcaymanchem.com
The synthesis of these analogs often produces both the 15(S) and 15(R) epimers. researchgate.net In general, the 15(S)-derivatives are more biologically active than their 15(R)-counterparts. researchgate.net Analytical techniques such as liquid chromatography/mass spectrometry (LC/MS) are crucial for the identification and quantification of these impurities. researchgate.net Forced degradation studies are also performed to identify potential degradation products that could arise during storage. researchgate.net The purification of prostaglandin analogs to remove isomers like the 5,6-trans isomer can be challenging because the free acids are often not crystalline solids. One method to overcome this involves the formation and crystallization of 1,9-lactones, which can yield the desired product with a low level of the trans isomer (below 0.1%).
Analog Design and Chemical Modifications of this compound Scaffold
The design of prostaglandin analogs aims to enhance their therapeutic properties while minimizing side effects. This is often achieved through chemical modifications of the parent PGF2α structure.
A key modification in the development of latanoprost was the substitution of the ω-chain with a phenyl group, creating 17-phenyl-18,19,20-trinor-PGF2α isopropyl ester. researchgate.net This change resulted in a compound with a higher affinity for the FP receptor and reduced affinity for other prostanoid receptors, leading to a better therapeutic profile. researchgate.net
Further modifications have been explored, such as the introduction of substituents on the phenyl ring of 17-phenyl-18,19,20-trinorprostaglandin F2α isopropyl ester to alter its activity profile. researchgate.net The esterification of the carboxylic acid group to form isopropyl esters, as seen in latanoprost, travoprost, and tafluprost, is a common prodrug strategy to increase lipophilicity and improve corneal penetration. encyclopedia.pub Bimatoprost, on the other hand, is an ethyl amide derivative. caymanchem.com
The synthesis of novel prostaglandin F2α derivatives has also involved functionalization at the C13 and C14 positions through stereoselective epoxidation, leading to pentahydroxy substituted analogs. researchgate.net Another area of exploration is the replacement of the 13-carbon with an oxygen atom to create 13-oxa prostaglandin analogs, which have shown potent agonist activity at the FP receptor. researchgate.net These diverse chemical modifications highlight the ongoing efforts to refine the structure of prostaglandin analogs for improved therapeutic performance.
Molecular and Cellular Mechanisms of Action
Receptor Binding and Activation Profiles
The primary mechanism of action for many prostaglandin (B15479496) analogs involves their interaction with specific prostanoid receptors. The following sections explore the binding and activation characteristics of bimatoprost (B1667075) isopropyl ester and its active form.
Bimatoprost isopropyl ester is the isopropyl ester of its corresponding free acid, 17-phenyl trinor PGF2α. caymanchem.comscbt.com This free acid is a potent agonist for the prostaglandin F (FP) receptor. caymanchem.comcaymanchem.com In fact, its activity at the FP receptor is considered to be a key factor in its biological effects. caymanchem.com Studies have shown that the free acid form, 17-phenyl trinor PGF2α, binds to the FP receptor on ovine luteal cells with a significantly higher relative potency (756%) compared to the natural ligand, PGF2α. caymanchem.com Furthermore, in a binding assay using the cat iris sphincter muscle, the IC50 value for the free acid of 15(S)-17-phenyl trinor PGF2α was determined to be 0.71 nM, indicating strong binding affinity. medchemexpress.com The agonist activity of the free acid has been further confirmed in studies using cloned human ocular FP receptors. caymanchem.comarvojournals.org
When compared to other prostanoid compounds, the active free acid of bimatoprost, 17-phenyl trinor PGF2α, demonstrates a notable affinity for the FP receptor. caymanchem.com For instance, travoprost (B1681362) acid has been reported to be the most potent among several synthetic FP prostaglandin analogs tested. selcukmedj.org However, the free acid of bimatoprost exhibits an affinity for the FP receptor that is similar to or slightly greater than that of latanoprost (B1674536) free acid. researchgate.net In radioligand binding studies, the rank order of affinity for the FP receptor was determined to be travoprost acid > bimatoprost acid (17-phenyl-trinor PGF2α) >> unoprostone (B1682063) = bimatoprost (the ethyl amide form). nih.gov
It's important to note that while the free acid is a potent FP receptor agonist, the parent compound, bimatoprost (in its ethyl amide form), has a much lower affinity for the FP receptor. researchgate.net Some studies suggest that travoprost demonstrates higher selectivity for the FP receptor compared to other prostaglandin analogs. drugbank.com In contrast, latanoprost is effective on FP, EP1, and EP3 receptors but less potent on EP receptors and has very little effect on the EP2 receptor. selcukmedj.org Omidenepag (B609745) isopropyl, another ocular hypotensive agent, acts as a selective EP2 receptor agonist and has weak or no binding affinity for other prostanoid receptors, including the FP receptor. dovepress.com
Table 1: Comparative Receptor Binding Affinities (Ki) and Functional Potencies (EC50) of Various Prostanoids
| Compound | Receptor | Binding Affinity (Ki) | Functional Potency (EC50) | Species/Cell Line |
|---|---|---|---|---|
| Bimatoprost Free Acid (17-phenyl trinor PGF2α) | FP | 1.1 nM | 23.3-49.0 nM | Rat (recombinant), Mouse (3T3 cells), Human (cloned ocular) |
| Travoprost Acid | FP | - | 17.5-37 nM | Rat (A7r5 cells), Mouse (3T3 cells), Human (cloned ocular) |
| Latanoprost Acid | FP | - | Lower potency than travoprost acid | Human Trabecular Meshwork Cells |
| PGF2α | FP | - | Lower potency than travoprost acid | Human Trabecular Meshwork Cells |
| Bimatoprost (ethyl amide) | FP | 6310 +/- 1650 nM | 3070-3940 nM | Rat (A7r5 cells), Mouse (3T3 cells), Human (cloned ocular) |
| Unoprostone | FP | - | 306-1270 nM | Rat (A7r5 cells), Mouse (3T3 cells), Human (cloned ocular) |
| Omidenepag (active metabolite) | EP2 | 3.6 nM | 8.3 nM | Human (recombinant) |
Data compiled from multiple sources. caymanchem.comarvojournals.orgnih.govdovepress.com
The mechanism of action of bimatoprost has been a subject of debate, with some research suggesting the existence of a novel "prostamide receptor." entokey.comnih.gov Bimatoprost, being a prostaglandin-amide, was initially thought to act independently of known prostaglandin receptors. selcukmedj.orgnih.gov This theory was supported by findings that bimatoprost's effects could be blocked by a specific antagonist, AGN 211334, which did not affect the actions of PGF2α. arvojournals.org Furthermore, some studies indicated that bimatoprost is highly resistant to hydrolysis into its free acid form in ocular tissues. arvojournals.orgpsu.edu
However, a substantial body of evidence now indicates that bimatoprost's actions are indeed mediated through the FP receptor. selcukmedj.orgarvojournals.org Studies on FP-receptor-deficient mice have shown that the biological effects of bimatoprost are dependent on an intact FP receptor gene, suggesting that FP receptor signaling is required. nih.govnih.gov While a specific prostamide receptor has yet to be identified, some researchers propose that bimatoprost may interact with a heterodimer of the FP receptor and one of its splice variants (FP-altFP). nih.govwikipedia.org Bimatoprost has also been shown to have weak affinity for the EP1 receptor. arvojournals.orgarvojournals.org Despite the ongoing search for a distinct prostamide receptor, the current consensus leans towards the FP receptor being the primary mediator of bimatoprost's effects, either directly through its free acid metabolite or through more complex interactions with FP receptor variants. arvojournals.orgnih.govwikipedia.org
Comparative Receptor Selectivity and Affinity with Other Prostanoids
Intracellular Signaling Cascades
Upon receptor activation, a series of intracellular events are triggered, leading to the ultimate physiological response. The signaling pathways associated with this compound are detailed below.
Prostanoid receptors, including the FP receptor, are G-protein coupled receptors (GPCRs). nih.gov The activation of these receptors can lead to the modulation of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic adenosine (B11128) 3',5'-monophosphate (cAMP). nih.govunife.it The FP receptor is primarily coupled to Gq proteins, which activate phospholipase C, leading to the mobilization of intracellular calcium, rather than directly modulating adenylyl cyclase and cAMP levels. nih.gov
In contrast, other prostanoid receptors, such as the EP2 receptor, are coupled to Gs proteins, which stimulate adenylyl cyclase and increase intracellular cAMP levels. dovepress.comdrugbank.com For example, the selective EP2 receptor agonist omidenepag works by stimulating Gs-protein-mediated elevations in intracellular cAMP. dovepress.com The activation of β-adrenergic receptors also leads to an increase in cAMP in ciliary epithelial cells. keogt.com While the primary signaling pathway for the FP receptor involves calcium mobilization, the intricate network of GPCR signaling allows for potential crosstalk between pathways, although direct modulation of adenylyl cyclase by bimatoprost via the FP receptor is not its principal mechanism.
A key event following the activation of the FP receptor is the mobilization of intracellular calcium ([Ca2+]i). nih.govarvojournals.org Numerous studies have demonstrated that both bimatoprost and its free acid can induce an increase in [Ca2+]i. nih.govarvojournals.orgarvojournals.org Bimatoprost free acid has been shown to be a potent agonist in mobilizing [Ca2+]i in various cell types, including rat, mouse, and cloned human ocular FP prostanoid receptors. arvojournals.orgnih.gov The EC50 values for bimatoprost free acid in stimulating [Ca2+]i mobilization range from 23.3 to 49.0 nM. nih.gov
Even the parent compound, bimatoprost (ethyl amide), though less potent, can stimulate [Ca2+]i mobilization at higher concentrations. researchgate.netnih.gov This effect is blocked by the FP receptor-selective antagonist AL-8810, further confirming the involvement of the FP receptor. selcukmedj.orgnih.gov Interestingly, one study found that while PGF2α elicited a rapid and sustained increase in intracellular calcium, bimatoprost induced a biphasic response, with an initial peak followed by a second phase. nih.gov This unique calcium signaling profile may be related to the proposed interaction with FP-altFP receptor heterodimers. nih.gov
Table 2: Intracellular Calcium Mobilization (EC50) by Bimatoprost and Related Compounds
| Compound | EC50 for [Ca2+]i Mobilization | Cell Type |
|---|---|---|
| Bimatoprost Free Acid | 23.3-49.0 nM | Rat (A7r5), Mouse (3T3), Human (cloned ocular FP receptor) |
| Bimatoprost (ethyl amide) | 2940-3940 nM | Human (cloned FP in HEK cells), Rat (A7r5), Mouse (3T3) |
| Travoprost Acid | 17.5-37 nM | Rat (A7r5), Mouse (3T3), Human (cloned ocular FP receptor) |
| Unoprostone | 306-1270 nM | Rat (A7r5), Mouse (3T3), Human (cloned ocular FP receptor) |
Data compiled from multiple sources. researchgate.netnih.gov
Downstream Signaling Events and Gene Expression Regulation
Bimatoprost, a prostamide F2α analog, and its active free acid form, are recognized as potent agonists at the prostaglandin F (FP) receptor. arvojournals.orgarvojournals.org The activation of the FP receptor by bimatoprost initiates a cascade of intracellular signaling events. A primary pathway involves the Gq protein-coupled activation of phospholipase C. arvojournals.org This leads to the hydrolysis of phosphoinositides (PI), generating inositol (B14025) phosphates (IPs) and diacylglycerol. arvojournals.orgnih.gov
The generation of IPs subsequently triggers the mobilization of intracellular calcium ([Ca2+]i) from internal stores, a rapid response observed within seconds in human trabecular meshwork (h-TM) cells. arvojournals.orgarvojournals.org Studies have demonstrated that bimatoprost induces these functional responses—PI turnover and [Ca2+]i mobilization—in a concentration-dependent manner in various ocular cells, including those of the ciliary body and trabecular meshwork. arvojournals.orgarvojournals.org This signaling cascade through the FP receptor is a cornerstone of its mechanism. arvojournals.org
Further downstream, bimatoprost has been shown to influence gene expression. For instance, research indicates that it can up-regulate the expression of β-catenin and cyclooxygenase-2 (Cox-2), which are involved in various cellular processes, including proliferation and inflammation. jejunu.ac.kr The effects of bimatoprost on cell signaling are inhibited by phorbol (B1677699) 12-myristate 13-acetate pretreatment, further suggesting the involvement of the Gq protein pathway. nih.gov
Cellular Responses in Ocular Tissues
Modulation of Trabecular Meshwork Cell Contractility and Morphology
Bimatoprost elicits significant responses in human trabecular meshwork (TM) cells, which are critical in regulating aqueous humor outflow. A key effect is the reduction of TM cell contractility. nih.gov Studies using cellular dielectric spectroscopy have shown that bimatoprost produces an immediate and concentration-dependent increase in cell monolayer impedance, which corresponds to a decrease in cell contractility or cell relaxation. nih.gov This action is believed to increase the hydraulic conductivity of TM cell monolayers, facilitating the outflow of aqueous humor. nih.govarvojournals.org
The interaction of bimatoprost with receptors on TM cells is specific, with research pointing to both FP and distinct prostamide receptors. nih.govnih.govarvojournals.org The functional potency of bimatoprost in these cells has been quantified, as shown in the table below. nih.govnih.gov In addition to functional changes, prostaglandin analogs can induce morphological changes in the TM over the long term, contributing to the remodeling of the extracellular matrix. arvojournals.org
| Compound | Cell Type | Assay | Potency (EC50) | Source |
|---|---|---|---|---|
| Bimatoprost | Human Trabecular Meshwork (TM) Cells | Cell Contractility (Impedance) | 4.3 nM | nih.gov |
| Bimatoprost Acid | Human Trabecular Meshwork (TM) Cells | Phosphoinositide (PI) Turnover | 112 nM | nih.gov |
| Bimatoprost (amide) | Human Trabecular Meshwork (TM) Cells | Phosphoinositide (PI) Turnover | 1410-6940 nM | nih.gov |
Effects on Schlemm's Canal Endothelial Cell Functionality
The endothelial cells of Schlemm's canal (SC) represent the final barrier to conventional aqueous humor outflow. Bimatoprost also acts directly on these cells to modulate their function. Similar to its effect on TM cells, bimatoprost induces a concentration-dependent decrease in the contractility of SC endothelial cells. nih.gov This results in an increase in cell monolayer impedance, indicating a relaxation of the cells. nih.gov
This relaxation of SC cells may alter the permeability of the canal's inner wall, potentially by affecting the paracellular and transcellular pathways through which aqueous humor passes into the canal. google.com The functional response in SC cells is potent, with bimatoprost exhibiting an EC50 value of 1.2 nM for increasing cell impedance. nih.gov These findings suggest that bimatoprost's effects on the conventional outflow pathway are mediated by its actions on both TM and SC cells. nih.gov
Impact on Ciliary Smooth Muscle Cell Dynamics
Ciliary smooth muscle (CSM) cells are a primary target for bimatoprost, particularly in the context of the uveoscleral outflow pathway. Bimatoprost decreases the contractility of human CSM cells, with a functional EC50 value of 1.7 nM. nih.gov This relaxation of the ciliary muscle is thought to widen the intercellular spaces between the muscle fiber bundles, reducing resistance to aqueous humor outflow through this pathway. arvojournals.orgphysiology.org
Long-term administration of bimatoprost in primate models has been shown to induce significant morphological changes in the ciliary muscle. arvojournals.org These changes include a notable increase in the optically empty spaces between muscle bundles in the anterior and reticular portions of the muscle. arvojournals.org These spaces are believed to form new outflow channels, enhancing the uveoscleral outflow facility. arvojournals.orgphysiology.org The mechanism for this is linked to the remodeling of the extracellular matrix within the ciliary body. arvojournals.org
Regulation of Extracellular Matrix Turnover and Remodeling via Matrix Metalloproteinases and their Inhibitors
A crucial mechanism underlying the action of bimatoprost is the regulation of extracellular matrix (ECM) turnover in both the trabecular and uveoscleral outflow pathways. nih.gov This remodeling is achieved by modulating the expression and activity of matrix metalloproteinases (MMPs), a family of enzymes that degrade ECM components, and their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs). nih.govnih.gov
In human ciliary body smooth muscle (CBSM) cells, bimatoprost increases the expression of MMP-1, MMP-3, and MMP-9. nih.govarvojournals.org This upregulation of MMPs, which are responsible for breaking down collagens and other matrix proteins, leads to a decrease in the ECM density between ciliary muscle bundles, thereby expanding the interstitial spaces and enhancing uveoscleral outflow. nih.govarvojournals.org
| Cell Type | Compound | Effect on MMPs/TIMPs | Source |
|---|---|---|---|
| Human Ciliary Body Smooth Muscle (CBSM) Cells | Bimatoprost (free acid) | Increased MMP-1, MMP-3, MMP-9; Increased TIMP-3; No change in MMP-2, TIMP-2 | nih.govarvojournals.org |
| Human Trabecular Meshwork (TM) Endothelial Cells | Bimatoprost (free acid) | Increased MMP-1, MMP-3, MMP-9; Increased TIMP-2, TIMP-4 | nih.gov |
| Monkey Uveoscleral Outflow Pathway Tissues | PGF2α-isopropyl ester* | Increased immunoreactivity for MMP-1, MMP-2, MMP-3 | nih.gov |
Note: PGF2α-isopropyl ester is a related prostaglandin analog often studied for its similar mechanism of action.
Prodrug Activation and Enzymatic Hydrolysis Research
Identification and Characterization of Ocular Esterases and Amidases Involved in Bimatoprost (B1667075) Isopropyl Ester Metabolism
The hydrolysis of bimatoprost's ethyl amide group is facilitated by hydrolytic enzymes present in ocular tissues. tandfonline.com Studies have confirmed that enzymes with amidase activity are present in the cornea and are responsible for converting bimatoprost into its active free acid form. arvojournals.org While the specific enzymes are not fully elucidated, research suggests that fatty acid amide hydrolase (FAAH), which has both amidase and esterase capabilities, may be involved in the metabolic conversion of prostaglandin (B15479496) prodrugs in the eye. tandfonline.comnih.govresearchgate.netresearchgate.net In addition to amidases, various esterases are abundant in many ocular tissues and play a critical role in the activation of other prostaglandin analog prodrugs. tandfonline.com The primary enzymes responsible for converting ester-based prodrugs are carboxylesterases. tandfonline.com For bimatoprost, systemic metabolism involves oxidation, N-deethylation, and glucuronidation, with studies indicating that Cytochrome P450 3A4 (CYP3A4) participates in this process, although many enzymes are involved. drugbank.com
Comparative Enzymatic Hydrolysis Kinetics Across Different Ocular Tissues (e.g., Cornea, Iris, Ciliary Body, Sclera)
The enzymatic conversion of bimatoprost to its active acid form occurs across several ocular tissues, including the cornea, sclera, iris, and ciliary body. nih.gov The rate of this hydrolysis varies significantly between these tissues. One in-vitro study using human ocular tissues quantified and compared these rates, revealing that the cornea possesses the most rapid hydrolytic activity.
The study demonstrated that the cornea, iris, sclera, and ciliary body all rapidly hydrolyze bimatoprost to its free acid, 17-phenyl-PGF2α. The hydrolysis was linear for at least three hours in the cornea, sclera, and ciliary body. In the iris, however, the linear rate of hydrolysis did not continue beyond one hour.
| Ocular Tissue | Rate of Hydrolysis (pmol/mg tissue/h) |
|---|---|
| Cornea | 6.3 |
| Iris | 2.8 |
| Sclera | 2.0 |
| Ciliary Body | 1.5 |
Data sourced from Sharif, N. A., et al. (2003).
Quantitative Analysis of Bimatoprost Isopropyl Ester Bioconversion to Active Metabolites
Following topical administration, both the intact bimatoprost prodrug and its active metabolite, bimatoprost acid, are detectable in the aqueous humor and other ocular tissues. researchgate.netresearchgate.net Clinical studies in patients have quantified the concentrations of both substances in the aqueous humor after repeated daily doses.
In one such study, the maximum concentration (Cmax) of the active bimatoprost free acid was significantly higher than that of the remaining intact bimatoprost amide. nih.gov This indicates that substantial bioconversion occurs within the eye. nih.gov The peak concentration of bimatoprost acid was observed approximately two hours after administration, while the peak for the intact amide occurred at one hour. nih.gov Another study in rabbits found that aqueous humor concentrations of bimatoprost acid were significantly lower in a 0.01% formulation compared to a 0.03% formulation. dovepress.com
| Compound | Maximum Concentration (Cmax) (nM) | Time to Cmax (hours) |
|---|---|---|
| Bimatoprost (Amide Prodrug) | 6.81 ± 1.36 | 1 |
| Bimatoprost Free Acid (Active Metabolite) | 30.9 ± 16.41 | 2 |
Data represents mean ± SEM. Sourced from Faulkner, R., et al. (2010). nih.gov
Influence of Chemical Structure on Prodrug Hydrolysis Efficiency (Isopropyl Ester vs. Ethyl Amide)
The chemical structure of a prostaglandin analog prodrug significantly influences its hydrolysis efficiency. Bimatoprost is unique among commonly used prostaglandin analogs due to its C-1 ethyl amide group. mdpi.com In contrast, other analogs like latanoprost (B1674536) and travoprost (B1681362) are isopropyl ester prodrugs. mdpi.com
This structural difference leads to notable variations in their activation. Isopropyl esters like latanoprost and travoprost are readily and efficiently hydrolyzed by esterases in the cornea. nih.govdovepress.com In contrast, the ethyl amide bond of bimatoprost is hydrolyzed less efficiently by ocular amidases. researchgate.netarvojournals.org Studies have shown that after topical application, latanoprost is almost completely converted to its active acid form, while a significant amount of intact bimatoprost remains in the aqueous humor along with its active metabolite. researchgate.netarvojournals.org This suggests that bimatoprost is a less efficient prodrug compared to its isopropyl ester counterparts, which may account for its higher commercial concentration. mdpi.com
| Characteristic | Bimatoprost | Latanoprost / Travoprost |
|---|---|---|
| Chemical Structure | Ethyl Amide | Isopropyl Ester |
| Hydrolyzing Enzymes | Amidases | Esterases |
| Hydrolysis Efficiency | Less efficient; incomplete hydrolysis. researchgate.netarvojournals.org | Highly efficient; rapid and complete hydrolysis. nih.govdovepress.com |
| Primary Site of Hydrolysis | Cornea, Iris, Ciliary Body, Sclera nih.gov | Cornea mdpi.comnih.gov |
Preclinical Pharmacokinetic Research
Ocular Tissue Distribution and Accumulation Studies in Animal Models (e.g., Anterior Segment Tissues, Aqueous Humor)
Preclinical studies in animal models have been instrumental in characterizing the distribution of bimatoprost (B1667075) within ocular tissues. Following topical administration in cynomolgus monkeys, bimatoprost concentrations were found to be highest in the periorbital tissues, including the eyelids and conjunctiva. psu.edu Intermediate levels were observed in the ocular surface tissues, with scleral concentrations being approximately double those in the cornea. psu.edu This suggests that the sclera is a significant route for the drug to enter the eye. psu.edu
In the anterior segment, bimatoprost concentrations in the iris and ciliary body were generally lower than those in the ocular surface tissues. psu.edu Notably, the concentration in the aqueous humor was about one-tenth of that found in the iris and ciliary body after a single dose. psu.edu This distribution pattern differs from that of latanoprost (B1674536), another prostaglandin (B15479496) analog, where drug concentrations in the anterior chamber and ciliary body were more comparable. psu.edu This disparity is likely due to their different metabolic fates within ocular tissues. psu.edu
Studies in beagle dogs have also provided insights into bimatoprost distribution. Following the administration of bimatoprost sustained-release implants, a dose-dependent concentration-time profile for both bimatoprost and its active metabolite, bimatoprost acid, was observed in the aqueous humor. researchgate.net Interestingly, mean concentrations of the parent bimatoprost were approximately four times higher than those of bimatoprost acid at 14 weeks. researchgate.net In rabbits, due to extensive metabolism, bimatoprost acid is often used as a surrogate for determining the ocular absorption of bimatoprost. google.com In these animals, the highest concentrations of bimatoprost and its acid were found in the iris-ciliary body and aqueous humor, respectively. researchgate.net
A study comparing the ocular distribution of bimatoprost and latanoprost in human patients undergoing enucleation found that after a single topical dose, intact bimatoprost was distributed with a concentration rank order of cornea/sclera > iris/ciliary body > aqueous humor. researchgate.net The presence of intact bimatoprost in the target ciliary body suggests its direct involvement in its pharmacological effect. researchgate.net The data also indicated that bimatoprost likely reaches its target tissues favoring the conjunctival/scleral absorption route. researchgate.net
The following table summarizes the relative distribution of bimatoprost in various ocular tissues based on preclinical and clinical findings.
Table 1: Relative Distribution of Bimatoprost in Ocular Tissues
| Tissue | Relative Concentration | Source |
|---|---|---|
| Periorbital Tissues (Eyelids, Conjunctiva) | High | psu.edu |
| Sclera | Intermediate to High | psu.eduresearchgate.net |
| Cornea | Intermediate | psu.eduresearchgate.net |
| Iris/Ciliary Body | Intermediate to Low | psu.eduresearchgate.net |
Systemic Bioavailability and Elimination Pathways in Preclinical Species
Following topical ocular administration, systemic exposure to bimatoprost is generally low. portico.org In a study involving healthy human subjects who received a 0.03% ophthalmic solution, maximum blood concentrations of bimatoprost were reached within 10 minutes of dosing and then rapidly declined to below the limit of detection (0.025 ng/ml) within 1.5 hours. portico.org Steady-state concentrations were achieved within the first week of dosing, with no significant drug accumulation observed over time. portico.org
In a study with radiolabeled bimatoprost administered intravenously to healthy subjects, the peak blood concentration of the unchanged drug was 12.2 ng/mL, which then decreased rapidly with an elimination half-life of approximately 45 minutes. portico.org Blood concentrations of bimatoprost and its active metabolite, bimatoprost acid, were below the limit of quantification (<0.25 ng/mL) at all time points in a study involving dogs with bimatoprost sustained-release implants. researchgate.net
In Vitro and Ex Vivo Permeation Studies Across Ocular Barriers (e.g., Cornea)
The cornea represents a significant barrier to topical drug delivery. nih.gov In vitro and ex vivo studies have been crucial in understanding the permeation of bimatoprost across this barrier. Bimatoprost, being a lipophilic ethyl amide prodrug, is designed to enhance penetration through the cornea. nih.govcapes.gov.brmdpi.com
Studies using excised rabbit corneas have shown that bimatoprost can permeate this tissue. nih.gov Furthermore, research utilizing a 3D reconstructed human corneal epithelial tissue model demonstrated that bimatoprost has a higher apparent permeability coefficient (Papp) compared to its more polar active metabolite, bimatoprost acid. arvojournals.orgarvojournals.org This highlights the importance of the prodrug form for corneal penetration. arvojournals.orgarvojournals.org Specifically, the Papp for bimatoprost was found to be 5.6 x 10⁻⁵ cm/s, while the Papp for bimatoprost acid was significantly lower at 1.9 x 10⁻⁶ cm/s. arvojournals.orgarvojournals.org
In Ussing chamber experiments with cadaveric human corneal and scleral tissues, bimatoprost demonstrated better penetration through the sclera compared to the cornea. entokey.com This finding supports the idea of a significant non-corneal absorption route for bimatoprost. entokey.com
The following table presents a comparison of the apparent permeability coefficients of bimatoprost and its free acid form.
Table 2: Apparent Permeability Coefficients (Papp) of Bimatoprost and Bimatoprost Acid
| Compound | Apparent Permeability Coefficient (Papp) (cm/s) | Model | Source |
|---|---|---|---|
| Bimatoprost | 5.6 x 10⁻⁵ | 3D Human Corneal Tissue Model | arvojournals.orgarvojournals.org |
Investigation of Drug Transport Proteins and Efflux Pumps in Ocular Tissues
Research has shown that bimatoprost interacts with several of these efflux pumps. In vitro studies using Madin-Darby canine kidney (MDCK) cells overexpressing various transporters have demonstrated that bimatoprost is a substrate for Multidrug Resistance-Associated Proteins (MRP) such as MRP1, MRP2, and MRP5. nih.govnih.gov Uniquely among the prostaglandin analogs studied, bimatoprost was also found to interact with P-glycoprotein (P-gp). nih.gov However, it did not show any significant affinity for the Breast Cancer Resistance Protein (BCRP). nih.gov
The interaction of bimatoprost with these efflux pumps has been further confirmed in ex vivo studies using freshly excised rabbit corneas, where the presence of specific efflux pump modulators significantly increased the transcorneal permeability of bimatoprost. nih.gov This suggests that the efflux of bimatoprost from the corneal epithelium could play a role in limiting its ocular bioavailability. google.com
The following table summarizes the interaction of bimatoprost with various ocular efflux pumps.
Table 3: Interaction of Bimatoprost with Ocular Efflux Pumps
| Efflux Pump | Interaction with Bimatoprost | Source |
|---|---|---|
| P-glycoprotein (P-gp) | Substrate | nih.gov |
| Multidrug Resistance-Associated Protein 1 (MRP1) | Substrate | nih.gov |
| Multidrug Resistance-Associated Protein 2 (MRP2) | Substrate | nih.gov |
| Multidrug Resistance-Associated Protein 5 (MRP5) | Substrate | nih.govnih.gov |
Structure Activity Relationship Sar Investigations
Correlating Structural Modifications with Receptor Binding Affinities
The affinity of bimatoprost (B1667075) and its analogs for the prostaglandin (B15479496) F (FP) receptor is a critical determinant of their biological activity. SAR studies have revealed that specific structural features are paramount for high-affinity binding. Bimatoprost is structurally similar to other PGF2α analogs but possesses a unique ethyl amide group at the C-1 carbon instead of the more common isopropyl ester. nih.gov While bimatoprost itself shows some ability to displace [3H]prostaglandin F(2alpha) from FP receptors, its free acid metabolite, 17-phenyl-trinor PGF2α, is a significantly more potent agonist at the FP receptor. lipidmaps.orgnih.govresearchgate.net
Key structural modifications that influence receptor binding affinity include:
The ω-Chain: Replacing part of the omega-chain of PGF2α with a benzene (B151609) ring, as seen in 17-phenyl-18,19,20-trinor PGF2α, enhances potency and receptor profile. nih.gov The position of this phenyl ring is crucial, with the C-17 position being identified as optimal. nih.gov
The α-Chain: The nature of the ester or amide group at the C-1 position significantly impacts how the compound interacts with the body. Bimatoprost's ethyl amide is hydrolyzed to the active free acid, which is a potent FP receptor agonist. lipidmaps.orgcapes.gov.brmdpi.com This conversion is slower for N-ethyl amide prodrugs compared to isopropyl ester prodrugs like latanoprost (B1674536). lipidmaps.orgcaymanchem.com
Substitutions on the Phenyl Ring: The introduction of substituents on the C-17 phenyl ring can further modulate activity. For instance, adding a methyl group at the 2 or 3-position of the benzene ring results in compounds that are more biologically active than those with a methyl group at the 4-position. nih.gov
Saturation of Double Bonds: The saturation of the double bond between carbons 13 and 14, as seen in latanoprost, can improve receptor selectivity for the FP receptor. entokey.com Bimatoprost, however, retains this double bond. nih.gov
Studies comparing various prostaglandin analogs have provided valuable data on their relative affinities and potencies. For example, in phosphoinositide turnover assays using the cloned human ciliary body FP receptor, travoprost (B1681362) acid was found to be the most potent agonist, followed by bimatoprost free acid and fluprostenol. nih.gov Latanoprost free acid was notably weaker than travoprost acid. nih.gov The amide prodrug, bimatoprost, demonstrated intermediate potency in activating the FP receptor directly. nih.gov
| Compound | Modification from PGF2α | Receptor Binding/Activity Highlight |
|---|---|---|
| Bimatoprost Isopropyl Ester | C-1 ethyl amide replaced with isopropyl ester; 17-phenyl-trinor structure | Considered a potent FP receptor agonist. lipidmaps.org |
| Bimatoprost Free Acid (17-phenyl-trinor PGF2α) | C-1 carboxylic acid; 17-phenyl-trinor structure | Potent FP receptor agonist with high affinity. lipidmaps.orgnih.govcaymanchem.com |
| Latanoprost | C-1 isopropyl ester; 13,14-dihydro; 17-phenyl-trinor structure | The free acid is a potent and selective FP receptor agonist. entokey.com |
| Travoprost | C-1 isopropyl ester; 16-phenoxy group with trifluoromethyl substitution | The free acid is a very potent and selective FP receptor agonist. nih.govnih.gov |
Elucidating Key Pharmacophoric Elements for Biological Activity
The biological activity of this compound and related compounds is dictated by a specific arrangement of functional groups, known as a pharmacophore, that interacts with the target receptor. For PGF2α analogs, the key pharmacophoric elements essential for potent FP receptor agonism include:
A Carboxylic Acid (or a Prodrug Moiety): The C-1 carboxyl group is a crucial feature for activity. researchgate.net In prodrugs like bimatoprost, the ethyl amide group is hydrolyzed in vivo to reveal the active carboxylic acid. researchgate.netmdpi.com Esterification of this group, as in the isopropyl ester form, creates a prodrug that can be converted to the active free acid. lipidmaps.orggoogle.com
Hydroxyl Groups: The hydroxyl groups at positions C-9, C-11, and C-15 are critical for receptor binding and activation. researchgate.net The specific stereochemistry of these groups is paramount for potent activity.
The ω-Chain Structure: The lower side chain (ω-chain) plays a significant role. Modifications, such as the introduction of a phenyl ring at C-17, create more potent and selective FP receptor agonists. entokey.com
The α-Chain Conformation: The upper side chain (α-chain) containing the C-1 carboxyl group must adopt a specific conformation to fit into the receptor's binding pocket.
The interaction of these elements with the FP receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to the observed biological effects. entokey.com While bimatoprost's primary action is considered to be through its free acid metabolite at the FP receptor, some research has explored the possibility of it interacting with other receptors or receptor complexes, such as FP-altFP heterodimers, which might explain some unique aspects of its activity profile. arvojournals.orgnih.gov
Stereochemical Influences on Pharmacological Efficacy and Potency
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor influencing the pharmacological efficacy and potency of bimatoprost and its analogs. The prostaglandin scaffold contains several chiral centers, and the specific configuration at each of these centers can dramatically alter the molecule's ability to bind to and activate the FP receptor.
Key stereochemical considerations include:
Configuration at C-9 and C-11: Inversion of the natural configuration of the hydroxyl groups at either C-9 or C-11 can significantly change the potency and receptor profile of PGF2α analogs. nih.gov
Configuration at C-15: The stereochemistry of the hydroxyl group at C-15 is particularly crucial for bioactivity. researchgate.net The naturally occurring 15(S) configuration is generally associated with higher potency. For example, the IC50 value for the free acid of 15(S)-17-phenyl trinor PGF2α in a cat iris sphincter muscle FP receptor binding assay was 0.71 nM, while its 15(R) epimer had an IC50 of 30 nM, indicating significantly lower affinity. medchemexpress.com
Isomeric Forms: The synthesis of prostaglandin analogs can result in various isomers. It is essential to control the stereochemistry during synthesis to produce the desired, most active isomer. researchgate.netresearchgate.netresearchgate.net All chiral, diastereomeric, and racemic forms are considered within the scope of potential drug candidates, but typically one specific stereoisomer demonstrates the optimal therapeutic profile. google.com
The precise spatial arrangement of the hydroxyl and carboxyl groups, as well as the conformation of the alpha and omega chains, must be complementary to the binding site of the FP receptor for high-affinity interaction and potent agonistic activity. scbt.com Any deviation from the optimal stereochemistry can lead to a significant loss of potency.
| Compound Isomer | Stereochemical Feature | Impact on Potency/Affinity |
|---|---|---|
| 15(S)-17-phenyl trinor PGF2α free acid | S-configuration at C-15 hydroxyl | High affinity for FP receptor (IC50 = 0.71 nM). medchemexpress.com |
| 15(R)-17-phenyl trinor PGF2α free acid | R-configuration at C-15 hydroxyl | Significantly lower affinity for FP receptor (IC50 = 30 nM). medchemexpress.com |
| PGF2α with inverted C-9 or C-11 configuration | Non-natural stereochemistry at C-9 or C-11 | Altered potency and receptor profile. nih.gov |
Designing and Evaluating Novel this compound Analogs for Enhanced Target Engagement
The quest for improved therapeutic agents has led to the continuous design, synthesis, and evaluation of novel analogs of this compound. The primary goals of these efforts are to enhance target engagement, which can translate to increased efficacy, better selectivity, and an improved side-effect profile.
Strategies for designing novel analogs often build upon the established SAR principles:
Modifying the ω-Chain: Research has explored various substitutions on the terminal phenyl ring to optimize interactions with the FP receptor. nih.gov The synthesis of analogs with different aromatic or heterocyclic groups in place of the phenyl ring is an active area of investigation. researchgate.net
Altering the α-Chain: While the isopropyl ester is a common prodrug moiety, other esters and amides have been synthesized and evaluated. For example, 17-phenyl trinor prostaglandin F2α methyl amide has been studied as a PGF2α analog that competes for receptor binding. medchemexpress.com The rationale is to fine-tune the rate of hydrolysis to the active free acid, potentially altering the duration of action.
Introducing Fluorine Atoms: The incorporation of fluorine atoms can alter the metabolic stability and electronic properties of a molecule, sometimes leading to enhanced potency and a longer duration of action. Tafluprost (B1681877), a 15-deoxy-15,15-difluoro prostaglandin analog, is an example of this strategy. researchgate.net
Conformational Restriction: Synthesizing analogs with more rigid structures can lock the molecule into a bioactive conformation, potentially increasing affinity and selectivity for the target receptor.
The evaluation of these novel analogs involves a battery of in vitro and in vivo tests. In vitro assays measure receptor binding affinity (e.g., using radioligand displacement studies) and functional activity (e.g., measuring second messenger mobilization like intracellular calcium). nih.govnih.govnih.gov Promising candidates from in vitro screening are then advanced to in vivo models to assess their therapeutic effects and potential side effects. nih.gov For instance, the intraocular pressure-lowering effects of novel prostaglandin analogs have been studied in various animal models, including rabbits, cats, and monkeys. nih.govresearchgate.net Through this iterative process of design, synthesis, and evaluation, researchers aim to develop next-generation prostaglandin analogs with superior therapeutic properties.
Advanced Formulation and Drug Delivery System Development
Stability Studies of Bimatoprost (B1667075) Isopropyl Ester in Various Formulation Excipients
The stability of bimatoprost is a critical factor in the formulation of effective ophthalmic solutions. As an amide, bimatoprost is generally more chemically stable than ester-based prostaglandin (B15479496) analogs, particularly in aqueous solutions. mdpi.com Studies have shown that bimatoprost eye drops exhibit greater stability compared to latanoprost (B1674536) and travoprost (B1681362) eye drops. mdpi.com The optimal pH for bimatoprost stability is between 6.8 and 7.8. mdpi.com
Formulation excipients play a crucial role in maintaining the stability and solubility of bimatoprost. For instance, the use of non-ionic surfactants and cyclodextrins has been explored to protect the active compound from degradation. mdpi.com Cyclodextrins can encapsulate the ester group of similar prostaglandin analogs, shielding them from hydrolysis. mdpi.com
Table 1: Key Factors Influencing Bimatoprost Stability in Ophthalmic Formulations
| Factor | Influence on Stability | Reference |
|---|---|---|
| pH | Optimal stability is achieved between pH 6.8 and 7.8. | mdpi.com |
| Chemical Structure | As an amide, bimatoprost is inherently more stable than ester-based prostaglandin analogs. | mdpi.com |
| Excipients | Non-ionic surfactants and cyclodextrins can enhance stability by preventing hydrolysis. | mdpi.com |
| Preservatives | The concentration of preservatives like benzalkonium chloride (BAK) can affect both stability and patient tolerance. | mdpi.comopenophthalmologyjournal.com |
Research and Development of Sustained-Release Ocular Delivery Systems (e.g., Intracameral Implants, Nanocarriers)
To overcome the limitations of conventional eye drops, such as the need for frequent administration and low bioavailability, significant research has been dedicated to developing sustained-release delivery systems for bimatoprost. plos.org These advanced systems aim to provide prolonged therapeutic drug concentrations at the target ocular tissues. plos.org
Intracameral Implants: A notable advancement is the development of biodegradable intracameral implants that release bimatoprost over an extended period. researchgate.neteyewiki.org One such implant, Durysta®, is a sustained-release, biodegradable solid polymer system that is administered directly into the anterior chamber of the eye. researchgate.netlongdom.org This implant is designed to release bimatoprost for several months, with studies showing drug release for up to six months. researchgate.netrsc.org The polymer matrix of the implant slowly degrades into lactic acid and glycolic acid. rsc.org This method of delivery provides targeted drug action, bypassing ocular surface barriers. longdom.org
Nanocarriers: Nanotechnology-based carriers have also emerged as a promising approach for ocular drug delivery. nih.gov These systems include:
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers that can enhance corneal absorption and prolong the precorneal residence time of the drug. mdpi.com Studies have shown that bimatoprost-loaded SLNs can be formulated to a particle size optimal for ocular delivery (under 200 nm) and can sustain drug release for up to 12 hours. mdpi.com
Nanoemulsions and Nanosuspensions: These formulations can improve the solubility and bioavailability of lipophilic drugs like bimatoprost. mdpi.comsemanticscholar.org Cationic nanoemulsions have been shown to be effective and well-tolerated. mdpi.com
Polymeric Nanoparticles: These can be designed for mucoadhesion and controlled drug release, enhancing the duration of action. rsc.orgnih.gov
Other Novel Systems:
Ocular Inserts: These are solid or semi-solid devices placed in the conjunctival sac to deliver the drug over a prolonged period. plos.orgeyewiki.org Chitosan-based inserts have been developed that can sustain the release of bimatoprost for an extended duration. plos.org
Contact Lenses: Drug-eluting contact lenses are being investigated to provide continuous delivery of bimatoprost. scispace.com
In-situ Gelling Systems: These formulations are administered as a liquid and transform into a gel upon contact with the ocular surface, prolonging drug residence time. tandfonline.comresearchgate.net
Table 2: Overview of Sustained-Release Systems for Bimatoprost
| Delivery System | Description | Key Findings | Reference |
|---|---|---|---|
| Intracameral Implant (Durysta®) | Biodegradable polymer implant injected into the anterior chamber. | Sustained release of bimatoprost for up to 6 months. | researchgate.netlongdom.orgrsc.org |
| Solid Lipid Nanoparticles (SLNs) | Colloidal carriers with a solid lipid core. | Optimized formulations show particle sizes around 183 nm and sustained release over 12 hours. | mdpi.com |
| Ocular Inserts | Solid or semi-solid devices placed in the conjunctival sac. | Chitosan-based inserts demonstrated sustained release for over a month in animal models. | plos.org |
| In-situ Gelling Systems | Liquid formulations that form a gel on the eye. | Can prolong drug release and enhance therapeutic effect. | tandfonline.comresearchgate.net |
In Vitro Release Kinetics and Biodegradation Studies of Advanced Formulations
The evaluation of in vitro release kinetics and biodegradation is fundamental to the development of advanced drug delivery systems. These studies provide critical data on how a formulation will perform over time.
For sustained-release implants like Durysta®, in vitro and in vivo studies have been conducted to understand their biodegradation profile. In an animal study, it was found that 80.5% of the bimatoprost load was released by day 51, and 99.8% by day 80. eyewiki.org Phase 3 clinical studies have further evaluated the biodegradation timeline, noting that while there is variability among patients, a significant portion of the implant biodegrades within 12 months. researchgate.netnih.gov The process often involves an initial swelling of the implant, followed by accelerated biodegradation. nih.gov
For nanocarrier systems, in vitro release studies are typically conducted using methods like Franz diffusion cells. researchgate.net Bimatoprost-loaded solid lipid nanoparticles (SLNs) have demonstrated a sustained release profile over 12 hours, a significant extension compared to the free drug. mdpi.com Similarly, chitosan-based ocular inserts have shown sustained release of bimatoprost in vitro over 8 hours. plos.org Multiple implant-laden contact lenses have shown sustained release for 72 hours with a low burst release. scispace.com
The composition of the delivery system heavily influences the release kinetics. For example, in polymeric systems, the ratio of different polymers, such as glycolic acid and lactic acid, can control the rate of biodegradation and, consequently, drug release. google.comgoogle.com The molecular weight of the polymers used in the implant matrix is another factor that can be modulated to achieve the desired release profile. google.comgoogle.com
Table 3: In Vitro Release and Biodegradation Data for Bimatoprost Formulations
| Formulation Type | Key Release/Biodegradation Characteristics | Timeframe | Reference |
|---|---|---|---|
| Intracameral Implant | 99.8% of bimatoprost released. | By day 80 (in animal study) | eyewiki.org |
| Intracameral Implant | Significant biodegradation observed. | By 12 months (in human studies) | researchgate.netnih.gov |
| Solid Lipid Nanoparticles (SLNs) | Sustained release compared to free drug. | Up to 12 hours | mdpi.com |
| Chitosan Ocular Inserts | Sustained release of the drug. | Over 8 hours | plos.org |
| Multi-implant Contact Lenses | Sustained release with low initial burst. | For 72 hours | scispace.com |
Ex Vivo Ocular Bioavailability Assessment of Novel Delivery Systems
Ex vivo studies, often utilizing animal models, are essential for assessing the ocular bioavailability of new bimatoprost formulations. These studies help to bridge the gap between in vitro performance and in vivo efficacy.
In studies comparing bimatoprost-loaded inserts to conventional eye drops in rats, biodistribution analysis showed that a significantly higher amount of the drug remained in the eye when delivered via the insert. plos.org This enhanced precorneal residence time contributes to improved bioavailability. plos.org
The route of administration and formulation characteristics significantly impact which ocular tissues the drug reaches. Following topical administration, intact bimatoprost is distributed with the highest concentrations in the cornea and sclera, followed by the iris/ciliary body, and then the aqueous humor. researchgate.net This suggests that bimatoprost reaches its target tissues through both corneal and conjunctival/scleral absorption pathways. researchgate.net
Studies on rabbit eyes have shown that advanced formulations can lead to higher drug concentrations in key ocular tissues. For example, a bimatoprost-loaded gel-forming eye drop resulted in a 2.2-fold higher drug distribution in the aqueous humor and a 6.1-fold increase in the iris-ciliary body compared to a commercial bimatoprost solution. tandfonline.com
The permeability of bimatoprost across the cornea is a key factor in its bioavailability. Ex vivo experiments have indicated that bimatoprost is a substrate for efflux pumps like P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs) in the corneal epithelium, which can limit its penetration. google.com Novel formulations aim to overcome these barriers. Ex vivo studies using human corneal tissue models have shown that bimatoprost has a higher permeability coefficient compared to its free acid form, highlighting the advantage of the prodrug structure. arvojournals.org
Table 4: Ex Vivo Bioavailability Findings for Bimatoprost Delivery Systems
| Delivery System | Animal Model/Tissue | Key Bioavailability Finding | Reference |
|---|---|---|---|
| Chitosan Ocular Insert | Wistar Rats | Significantly higher drug retention in the eye compared to eye drops. | plos.org |
| Gel-Forming Eye Drops | Rabbits | 2.2-fold higher drug in aqueous humor and 6.1-fold higher in iris-ciliary body vs. solution. | tandfonline.com |
| Topical Solution | Human Ocular Tissues | Drug distribution: cornea/sclera > iris/ciliary body > aqueous humor. | researchgate.net |
| Topical Solution | Human Corneal Tissue Model | Permeability of bimatoprost is significantly higher than its free acid form. | arvojournals.org |
Preclinical Efficacy and Pharmacodynamic Modeling
Intraocular Pressure Reduction Studies in Animal Models
Preclinical investigations in various animal models, including normotensive and ocular hypertensive monkeys, have consistently demonstrated the potent IOP-lowering effects of bimatoprost (B1667075).
In a laser-induced ocular hypertensive monkey model, a single dose of 0.03% bimatoprost resulted in an approximate 35% reduction in IOP at 6 hours post-treatment. selcukmedj.org Studies in normotensive cynomolgus monkeys have also shown significant IOP reduction. portico.orgnih.gov A single 0.03% dose of bimatoprost decreased IOP by 35% in these monkeys, with effects sustained for 24 hours. portico.org Similarly, once-daily administration of bimatoprost (9 μg) in normotensive monkeys led to an IOP reduction of about 25%. nih.gov
The efficacy of bimatoprost has also been evaluated in other animal models. In normotensive beagle dogs, a single 0.03% dose of bimatoprost reduced IOP by 37%. portico.org Furthermore, studies in wild-type mice have shown that bimatoprost significantly lowers IOP, particularly at night. arvojournals.org
Interactive Data Table: IOP Reduction with Bimatoprost in Animal Models
| Animal Model | Condition | Bimatoprost Concentration | IOP Reduction (%) | Time Point | Citation |
| Monkey | Ocular Hypertensive | 0.03% | ~35% | 6 hours | selcukmedj.org |
| Cynomolgus Monkey | Normotensive | 0.03% | 35% | 24 hours | portico.org |
| Normotensive Monkey | Normotensive | 9 µg (q.d.) | ~25% | 12-20 hours | nih.gov |
| Beagle Dog | Normotensive | 0.03% | 37% | Not Specified | portico.org |
| Wild-Type Mouse | Normotensive | 0.03% | 19.8% | 3 hours (night) | arvojournals.org |
Assessment of Aqueous Humor Outflow Dynamics in Preclinical Models
The primary mechanism by which bimatoprost lowers IOP is by increasing the outflow of aqueous humor. Preclinical studies have focused on elucidating its effects on both the uveoscleral (unconventional) and trabecular (conventional) outflow pathways.
In monkeys, bimatoprost has been shown to significantly increase uveoscleral outflow. portico.org One study reported a 42% increase in uveoscleral outflow in monkeys, with no effects on total outflow or aqueous humor flow. portico.org This enhancement of the pressure-insensitive outflow pathway is considered a key component of its IOP-lowering action. portico.org
While the increase in uveoscleral outflow is a consistent finding, evidence also suggests that bimatoprost can affect the trabecular outflow pathway. kau.edu.sanih.govnih.gov Studies using cultured human anterior segments, a model for the conventional outflow pathway, have shown that bimatoprost treatment increases outflow facility. nih.govnih.govnih.gov Specifically, bimatoprost was found to increase outflow facility by an average of 40% within 48 hours of treatment in this model. nih.gov Histological examination of monkey eyes treated with bimatoprost for 12 months revealed enlarged tissue spaces within the ciliary muscle and trabecular meshwork, confirming extracellular matrix remodeling in both outflow pathways. nih.gov
The mechanism behind these changes is thought to involve the regulation of matrix metalloproteinases (MMPs), which remodel the extracellular matrix of the ciliary muscle and trabecular meshwork, thereby reducing outflow resistance. kau.edu.sanih.gov
Pharmacodynamic Biomarker Identification and Validation in Ocular Tissues
The identification of pharmacodynamic biomarkers is essential for understanding the molecular mechanisms of drug action and for predicting therapeutic response. For bimatoprost, research has focused on biomarkers related to its interaction with prostanoid receptors and its effects on the extracellular matrix.
The primary target for bimatoprost's action is the prostaglandin (B15479496) F (FP) receptor. arvojournals.orgnih.gov Studies in FP-receptor-deficient mice have demonstrated that the IOP-lowering effect of bimatoprost is absent, confirming the crucial role of this receptor. arvojournals.org Therefore, FP receptor activation serves as a key pharmacodynamic biomarker.
Downstream of receptor activation, changes in the expression of MMPs and their inhibitors (TIMPs) are important biomarkers of bimatoprost's effect on aqueous humor outflow pathways. nih.gov Increased expression of MMP-1, MMP-3, and other MMPs has been observed in ocular tissues following treatment with prostaglandin analogs. nih.gov A study analyzing tear samples from patients treated with bimatoprost found increased expression of MMP-2. plos.orgnih.gov These MMPs are involved in the degradation of the extracellular matrix, leading to increased outflow facility. nih.gov
Furthermore, tear proteomics has emerged as a non-invasive method to identify potential biomarkers. In patients treated with bimatoprost, elevated levels of cytokines regulating allergic pathways have been detected in tears, which may correlate with some of the drug's side effects. plos.orgnih.gov
Comparative Efficacy Studies with Other Prostaglandin Analogs in Preclinical Systems
Bimatoprost has been compared with other prostaglandin analogs, such as latanoprost (B1674536) and travoprost (B1681362), in various preclinical models to assess its relative efficacy.
In normotensive monkeys, bimatoprost, latanoprost, and travoprost were found to be equally effective in lowering IOP by approximately 25% when administered once daily. nih.gov Another study in monkeys showed that bimatoprost isopropyl ester produced a slightly higher IOP reduction (39.8%) compared to travoprost (31.2%) at the same dose. europa.eu
Studies in wild-type mice also provide a comparative perspective. At a concentration of 0.03%, bimatoprost significantly lowered IOP, although the percentage reduction was slightly less than that observed with travoprost and latanoprost at their respective clinical concentrations. arvojournals.org
Pharmacological studies on human trabecular meshwork cells have shown that the free acids of these prostaglandin analogs are the active moieties. arvojournals.org In these in vitro assays, travoprost acid exhibited a higher potency than bimatoprost acid. arvojournals.org
Interactive Data Table: Comparative IOP Reduction of Prostaglandin Analogs in Normotensive Monkeys
| Compound | Dose | IOP Reduction (%) | Citation |
| Bimatoprost | 9 µg (q.d.) | ~25% | nih.gov |
| Latanoprost | 1.5 µg (q.d.) | ~25% | nih.gov |
| Travoprost | 1.2 µg (q.d.) | ~25% | nih.gov |
| This compound | 0.3 µg | 39.8% | europa.eu |
| Travoprost | 0.3 µg | 31.2% | europa.eu |
Analytical Chemistry Methodologies
Development and Validation of High-Sensitivity Quantitative Assays for Bimatoprost (B1667075) Isopropyl Ester and its Metabolites in Biological Matrices
The quantitative analysis of bimatoprost isopropyl ester and its primary metabolite, bimatoprost acid, in biological matrices such as plasma and aqueous humour is crucial for pharmacokinetic studies. While detailed validated assays specifically for this compound are not extensively published, methodologies developed for closely related prostaglandin (B15479496) analogues provide a framework for its quantification.
High-sensitivity assays are typically required due to the low concentrations of these compounds administered. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for achieving the necessary sensitivity and selectivity. For instance, a sensitive bioanalytical method for the quantification of bimatoprost in human plasma has been developed with a lower limit of quantitation (LLOQ) of 0.5 pg/mL using a 400 µL plasma sample. sciex.com This level of sensitivity is achieved through a simple liquid-liquid extraction procedure followed by analysis on a highly sensitive mass spectrometer. sciex.com
In a study analyzing various prostaglandin analogues in cosmetic serums, a reverse-phase high-performance liquid chromatography-tandem mass spectrometry (RP-HPLC-MS/MS) method was developed and verified. For this compound, a calibration curve was established in the range of 0.50 – 100 ng/mL. service.gov.uk This method utilized a deuterated internal standard to ensure accuracy. service.gov.uk The sample preparation involved dissolving the cosmetic sample in a water:acetonitrile mixture, adding the internal standard, and centrifuging to separate the layers for analysis. service.gov.uk
The validation of such bioanalytical methods typically adheres to international guidelines and includes the assessment of linearity, accuracy, precision, selectivity, and stability. mdpi.com
Chromatographic Techniques (e.g., HPLC, LC-MS/MS) for Separation and Detection
Chromatographic techniques are fundamental to the separation and detection of this compound from complex matrices and from its related impurities.
High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a common technique for the analysis of prostaglandin analogues. For instance, a reverse-phase HPLC (RP-HPLC) method was developed for the estimation of bimatoprost in ophthalmic solutions using a C18 column and a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile. researchgate.net While this method was for bimatoprost, similar principles would apply to its isopropyl ester.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity, making it ideal for bioanalytical applications and trace-level impurity detection. A fast and sensitive HPLC-MS/MS method was developed for the measurement of several prostaglandin analogs, including bimatoprost, in cosmetic serums. mdpi.com This method employed a biphenyl (B1667301) column with a gradient elution using a mobile phase of ammonium (B1175870) acetate (B1210297) and formic acid in water and acetonitrile. service.gov.ukmdpi.com The use of tandem mass spectrometry allows for multiple reaction monitoring (MRM), which provides high selectivity for the analyte of interest. nih.gov
The following table summarizes typical chromatographic conditions used for the analysis of prostaglandin analogues, which would be applicable for the analysis of this compound.
| Parameter | HPLC-UV | HPLC-MS/MS |
| Column | C18, 4.6 x 250 mm, 5 µm | Biphenyl, 2.1 x 100 mm, 2.6 µm |
| Mobile Phase | Phosphate buffer (pH 2.8):Acetonitrile (55:45 v/v) researchgate.net | A: 5 mM Ammonium Acetate, 0.02% Formic Acid in WaterB: 5 mM Ammonium Acetate, 0.02% Formic Acid in Acetonitrile:Water (95:5 v/v) mdpi.com |
| Flow Rate | 1 mL/min researchgate.net | 0.25 mL/min researchgate.net |
| Detection | UV at 210 nm researchgate.net | Tandem Mass Spectrometry (MRM mode) nih.gov |
| Retention Time | Analyte dependent | Analyte dependent |
Spectrometric Methods (e.g., Mass Spectrometry) for Structural Elucidation and Quantification
Mass spectrometry (MS) is an indispensable tool for both the structural elucidation and quantification of this compound and its related substances.
When coupled with liquid chromatography, tandem mass spectrometry (LC-MS/MS) provides definitive structural information through the fragmentation of the parent ion into characteristic product ions. For quantification, specific precursor-to-product ion transitions are monitored in MRM mode, which enhances selectivity and sensitivity. For example, in the analysis of bimatoprost and its acid metabolite in aqueous humour, specific precursor-product ion pairs were used for their quantification. nih.gov
The high-resolution mass spectrometry (HRMS) capabilities of instruments like quadrupole time-of-flight (Q-TOF) mass spectrometers can be used to determine the elemental composition of unknown impurities or degradation products, aiding in their identification.
Impurity and Degradation Product Analysis in Research Samples
The analysis of impurities and degradation products is a critical aspect of pharmaceutical research and development to ensure the quality and stability of a drug substance. For this compound, potential impurities can arise from the synthesis process or from degradation under various stress conditions.
One known impurity is Bimatoprost Acid Isopropyl Ester . mdpi.com This compound is the isopropyl ester of bimatoprost acid. Analytical techniques such as HPLC and LC-MS are employed to detect and quantify such impurities. sciex.com
Forced degradation studies are conducted to understand the stability of a drug substance under conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. While specific forced degradation studies on this compound are not widely published, studies on the related compound bimatoprost show that it undergoes degradation under acidic and oxidative conditions. caymanchem.com The degradation products can be separated and identified using stability-indicating HPLC and LC-MS methods. caymanchem.com It is known that prostaglandin esters, in general, are susceptible to hydrolysis of the ester group to form the corresponding carboxylic acid. mdpi.com
The following table lists known related compounds and potential degradation products of bimatoprost that are relevant to the analysis of this compound.
| Compound Name | Relationship to this compound |
| Bimatoprost Acid Isopropyl Ester | Known Impurity mdpi.com |
| Bimatoprost Acid | Potential Hydrolytic Degradation Product |
| 15-epi this compound | Potential Diastereomeric Impurity |
| 5,6-trans this compound | Potential Isomeric Impurity |
The development of stability-indicating analytical methods is crucial to separate the active compound from any potential impurities and degradation products, ensuring accurate quantification and quality assessment.
Q & A
Q. What structural features differentiate bimatoprost isopropyl ester from other prostaglandin F2α analogs, and how do these differences influence experimental design in comparative studies?
this compound is distinguished by its ethyl amide group at the C-1 carbon of the alpha chain, contrasting with the isopropyl ester moiety in latanoprost, travoprost, and unoprostone . This structural variation impacts chemical stability, receptor binding affinity, and metabolic pathways. For example, amides like bimatoprost exhibit greater pH stability (optimal between pH 6.8–7.8) compared to esters (e.g., latanoprost, stable at pH 5.5–6.7), necessitating distinct buffer conditions in formulation studies . Methodologically, comparative studies should include:
- Stability assays : Accelerated degradation tests under varying pH and temperature.
- Receptor binding assays : FP receptor agonism profiles using human trabecular meshwork (h-TM) cells to quantify EC50 values .
- Metabolic profiling : LC-MS/MS to track hydrolysis products (e.g., free acid forms) in aqueous humor .
Basic Research Question
Q. How can researchers validate the FP receptor selectivity of this compound in vitro, and what controls are essential?
To validate FP receptor specificity:
Phosphoinositide (PI) turnover assays : Measure [(3)H]-inositol phosphate accumulation in h-TM cells, comparing agonist potencies (EC50) against reference compounds like travoprost acid (EC50 = 2.4 nM) and latanoprost acid (EC50 = 34.7 nM) .
Antagonist blocking : Use FP receptor antagonists (e.g., AL-8810) to confirm receptor mediation .
Calcium mobilization assays : Monitor intracellular Ca<sup>2+</sup> flux via fluorescence imaging, ensuring dose-dependent responses align with PI turnover data .
Controls: Include FP receptor-negative cell lines and vehicle-only treatments to rule out non-specific effects.
Advanced Research Question
Q. What experimental strategies resolve contradictions in clinical efficacy data between bimatoprost and PGF2α isopropyl ester analogs?
Discrepancies in intraocular pressure (IOP) reduction (e.g., bimatoprost outperforming PGF2α isopropyl ester in non-responders ) require:
- Subgroup stratification : Design trials with predefined criteria for "non-responders" (e.g., <15% IOP reduction after 4 weeks of PGF2α analog therapy) .
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlate aqueous humor concentrations of bimatoprost and its acid form with IOP reduction using nonlinear mixed-effects models .
- Receptor density mapping : Quantify FP receptor expression in patient-derived h-TM cells via qPCR or flow cytometry to identify hypo-responsive subgroups .
Advanced Research Question
Q. How can researchers optimize in vitro-to-in vivo extrapolation (IVIVE) for this compound’s mechanism of action?
Key methodological considerations:
Multi-scale modeling : Integrate in vitro agonist potency (e.g., EC50 = 1410–6940 nM for bimatoprost in h-TM cells ) with physiologically based pharmacokinetic (PBPK) simulations of ocular tissue distribution.
Species-specific adjustments : Account for interspecies differences in FP receptor isoform expression (e.g., human vs. rabbit models ).
Dynamic contrast imaging : Use OCT or MRI to visualize real-time changes in trabecular outflow facility post-treatment .
Advanced Research Question
Q. What analytical techniques are critical for detecting and quantifying this compound in complex matrices (e.g., biological fluids, cosmetic formulations)?
Recommended protocols:
- UPLC-Q-TOF MS/MS : For high-throughput screening, using 2 mmol/L ammonium formate (pH 3.5) and acetonitrile gradients to separate bimatoprost from isomers (e.g., cloprostenol isopropyl ester) .
- Stability-indicating assays : Employ forced degradation (oxidative, thermal, photolytic) followed by HPLC-UV to identify degradation products .
- Validation parameters : Include recovery rates (≥85%), LOQ (≤1 ng/mL), and matrix effect compensation (e.g., post-column infusion checks) .
Basic Research Question
Q. What are the best practices for designing animal studies to evaluate this compound’s IOP-lowering efficacy?
Standardize protocols using:
- Dose-response regimens : Daily topical administration (e.g., 0.03% solution in rabbits ) with contralateral eyes as controls.
- Tonometry calibration : Use rebound tonometers validated for species-specific IOP ranges.
- Histopathology endpoints : Assess conjunctival hyperemia and iris pigmentation changes via H&E staining .
Advanced Research Question
Q. How do researchers address the metabolic interplay between this compound and endogenous endocannabinoid pathways?
Prostamides like bimatoprost are derived from anandamide (an endocannabinoid) via COX-2 catalysis . Investigate cross-talk via:
- COX-2 inhibition studies : Treat h-TM cells with celecoxib and measure prostamide synthesis via LC-MS .
- Dual-receptor assays : Test cannabinoid receptor (CB1/CB2) antagonists alongside FP receptor blockers to isolate signaling pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
